4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde
Description
4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde is an organic compound with the molecular formula C11H10O2 . It is characterized by the presence of a benzaldehyde group substituted with a 3-oxobut-1-en-1-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
4-[(E)-3-oxobut-1-enyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h2-8H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZRTQLIIKKDPN-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde typically involves the aldol condensation reaction between benzaldehyde and acetylacetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of 4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 4-[(1E)-3-oxobut-1-en-1-yl]benzoic acid.
Reduction: 4-[(1E)-3-hydroxybut-1-en-1-yl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s reactivity with biological molecules is a key factor in its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the 3-oxobut-1-en-1-yl moiety, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the 3-oxobut-1-en-1-yl moiety, leading to different reactivity and applications.
4-Methoxybenzaldehyde: Features a methoxy group, which alters its chemical properties compared to 4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde.
Uniqueness
4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde is unique due to the presence of both an aldehyde group and a 3-oxobut-1-en-1-yl moiety
Biological Activity
4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological mechanisms, activity profiles, and potential applications based on diverse scientific sources.
4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde features a benzaldehyde moiety attached to an enone functional group, which may contribute to its reactivity and biological effects. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, making it versatile for synthetic applications in organic chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde against various pathogens. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones comparable to standard antibiotics .
| Pathogen | Inhibition Zone (mm) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 18 | Penicillin | 32 |
| Escherichia coli | 15 | Streptomycin | 64 |
| Bacillus subtilis | 20 | Ampicillin | 16 |
Anticancer Activity
The anticancer potential of 4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde has also been explored. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For example, research has shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, triggering cell death .
The biological activity of 4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can inhibit the activity of critical biological molecules, thereby exerting its antimicrobial and anticancer effects. The aldehyde group plays a crucial role in these interactions, enhancing the compound's therapeutic potential .
Case Studies
Several case studies have documented the efficacy of 4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to that of conventional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections .
- Cancer Cell Line Research : In vitro studies showed that treatment with varying concentrations of 4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde resulted in dose-dependent apoptosis in human cancer cell lines. Flow cytometry analysis indicated significant cell cycle arrest at the G0/G1 phase following treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
